2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

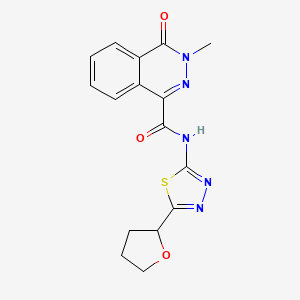

This compound is a complex organic molecule with a fascinating structure. It combines a pyridazinone core with a piperidine ring and a fluorophenyl group. Let’s break it down:

-

Pyridazinone Core: : The central part of the compound is a pyridazinone ring, which contains nitrogen atoms and a ketone group (oxo functionality). This ring imparts stability and rigidity to the overall structure.

-

Piperidine Ring: : Attached to the pyridazinone core is a piperidine ring. Piperidine is a six-membered nitrogen-containing heterocycle. The benzyl group (C₆H₅CH₂-) is also connected to the piperidine nitrogen, adding further complexity.

-

Fluorophenyl Group: : The compound features a fluorophenyl (C₆H₄F-) moiety. Fluorine substitution enhances lipophilicity and can influence biological activity.

Preparation Methods

The synthetic routes for this compound involve several steps

-

Formation of Pyridazinone Core: : Start with a suitable precursor (e.g., 2,3-dichloropyridazine) and react it with an amine (e.g., benzylpiperidine) under appropriate conditions. This forms the pyridazinone core.

-

Introduction of Fluorophenyl Group: : Add a fluorophenyl-substituted reagent (e.g., 4-fluorobenzoyl chloride) to the pyridazinone core. This step introduces the fluorophenyl group.

-

Piperidine Ring Formation: : Cyclize the compound by reacting it with an appropriate reagent (e.g., sodium hydride) to form the piperidine ring.

-

Acetylation: : Finally, acetylate the amino group using acetic anhydride to obtain the desired compound.

Chemical Reactions Analysis

Oxidation: The ketone group in the pyridazinone core can undergo oxidation (e.g., with chromic acid) to form a carboxylic acid.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The benzyl group can be substituted (e.g., with halogens or other nucleophiles).

Major Products: The final compound itself and its derivatives (e.g., fluorophenyl-substituted analogs) are major products.

Scientific Research Applications

Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., targeting specific receptors).

Biological Studies: Explore its effects on cellular processes (e.g., cell signaling pathways).

Materials Science: Assess its use in materials with unique properties.

Mechanism of Action

Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

Pathways: Understand the signaling pathways modulated by this molecule.

Comparison with Similar Compounds

Similar Compounds: Explore related pyridazinone derivatives (e.g., other piperidine-containing compounds).

Uniqueness: Highlight what sets this compound apart (e.g., specific substitutions, structural features).

Properties

Molecular Formula |

C24H25FN4O2 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C24H25FN4O2/c25-20-6-8-21(9-7-20)26-23(30)17-29-24(31)11-10-22(27-29)28-14-12-19(13-15-28)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2,(H,26,30) |

InChI Key |

ILWGQGRBQNMTTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10996553.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10996560.png)

![[1-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10996564.png)

![3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B10996580.png)

![9,10-dimethoxy-6-{3-[(1S,5R)-9-nitro-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10996581.png)

![Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10996591.png)

![(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10996594.png)

![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B10996595.png)

![(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B10996598.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10996605.png)

![8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B10996609.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996617.png)

![N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10996620.png)